2-Iodo-5-methylbenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

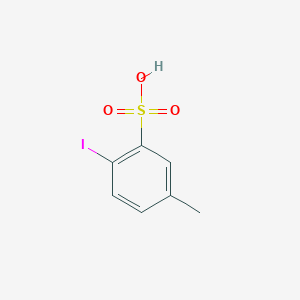

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSSTIHHKTXBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541045 | |

| Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139778-27-1 | |

| Record name | 2-Iodo-5-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Solubility Profile of 2-Iodo-5-methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-methylbenzenesulfonic acid. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on its general solubility properties derived from the behavior of related benzenesulfonic acid derivatives, outlines a detailed experimental protocol for determining its solubility, and presents its known physicochemical properties. This information is crucial for applications in organic synthesis, formulation development, and analytical chemistry where precise solubility knowledge is essential for reaction optimization, purification, and product formulation.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below. The dihydrate form is commonly available.

| Property | Value | Reference |

| Chemical Formula | C₇H₇IO₃S | [1] |

| Molecular Weight | 298.10 g/mol | [1] |

| Appearance | Yellow to Brown Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8 °C | |

| CAS Number | 139778-27-1 (for the dihydrate) | [2] |

Solubility in Organic Solvents: A Qualitative Assessment

Benzenesulfonic acids are characterized by a polar sulfonic acid group (-SO₃H) and a non-polar benzene ring.[3][4] This dual nature governs their solubility. The sulfonic acid group is hydrophilic and can engage in hydrogen bonding, promoting solubility in polar solvents.[4] Conversely, the benzene ring is hydrophobic and interacts favorably with non-polar organic solvents.[3]

Therefore, this compound is expected to exhibit the following general solubility trends:

-

High Solubility: In polar protic solvents such as water and lower alcohols (e.g., ethanol, methanol) due to the formation of strong hydrogen bonds with the sulfonic acid group.[3][5]

-

Moderate to Good Solubility: In polar aprotic solvents like acetone and other ketones, which can act as hydrogen bond acceptors.[3]

-

Slight to Moderate Solubility: In aromatic hydrocarbons like benzene and toluene, driven by the interaction of the substituted benzene ring with the solvent.[5]

-

Low to Insoluble: In non-polar aliphatic solvents such as hexane and diethyl ether.[5]

It is important to note that these are general predictions. The presence of the iodo and methyl substituents on the benzene ring will influence the overall polarity and crystal lattice energy of the molecule, which in turn will affect its solubility in specific solvents. Empirical determination is necessary for precise solubility values.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of a solid compound like this compound is the isothermal equilibrium method . This procedure involves establishing a saturated solution at a constant temperature and subsequently quantifying the solute concentration.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be employed to separate the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL or mol/L.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.

Caption: Workflow for determining the solubility of a solid in a liquid.

In the absence of specific signaling pathway involvement for a compound like this compound, which primarily serves as a chemical intermediate, a diagram of the experimental workflow for a key property like solubility is provided as a mandatory visualization. This workflow represents a logical relationship central to the core topic of this guide.

References

Spectroscopic Analysis of 2-Iodo-5-methylbenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Iodo-5-methylbenzenesulfonic acid (CAS RN: 139778-27-1), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a combination of predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, and experimental data for a closely related analogue, 2-Iodo-5-methylbenzoic acid, for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These data points are crucial for the structural elucidation and quality control of this important chemical entity.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the predicted chemical shifts for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | Aromatic H |

| ~7.5 | dd | 1H | Aromatic H |

| ~7.2 | d | 1H | Aromatic H |

| ~2.4 | s | 3H | -CH₃ |

| ~11-13 | br s | 1H | -SO₃H |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic C-S |

| ~142 | Aromatic C-I |

| ~140 | Aromatic C-CH₃ |

| ~135 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid, and is expected to show similar characteristic peaks for the aromatic and methyl groups, with the key difference being the sulfonic acid group instead of a carboxylic acid group. The characteristic S=O stretching vibrations for a sulfonic acid typically appear in the regions of 1350-1470 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The broad O-H stretch of the sulfonic acid is expected between 2800-3200 cm⁻¹.[1]

Table 3: IR Spectral Data for 2-Iodo-5-methylbenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| ~2920 | Medium | C-H Stretch (Aromatic) |

| ~1700 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C Stretch (Aromatic) |

| ~1300 | Medium | C-O Stretch / O-H Bend |

| ~820 | Strong | C-H Bend (Aromatic) |

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The following data is for the analogous compound, 2-Iodo-5-methylbenzoic acid. The molecular ion peak for this compound is expected at m/z 298 (for the most common isotopes).

Table 4: Mass Spectrometry Data for 2-Iodo-5-methylbenzoic acid

| m/z | Relative Intensity (%) | Assignment |

| 262 | 100 | [M]⁺ (Molecular Ion) |

| 245 | 40 | [M-OH]⁺ |

| 217 | 25 | [M-COOH]⁺ |

| 117 | 30 | [M-I-CO]⁺ |

| 91 | 50 | [C₇H₇]⁺ |

Data obtained from the NIST WebBook for 2-Iodo-5-methylbenzoic acid.[2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of solid aromatic sulfonic acids involves the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure sample solubility and to avoid interfering signals.

-

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). Standard acquisition parameters are used for both ¹H and ¹³C NMR.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly used.[3][4][5]

-

ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact. The IR spectrum is then recorded.[5]

-

KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.[5]

Mass Spectrometry (MS)

For organic sulfonated compounds, Electrospray Ionization (ESI) is a common and effective ionization technique.[6][7]

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) at a low concentration (e.g., 1-10 µg/mL).

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: ESI is used to generate ions in the gas phase. This can be done in either positive or negative ion mode, though negative mode is often preferred for sulfonic acids.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Iodo-5-methylbenzoic acid [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-5-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Iodo-5-methylbenzenesulfonic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a direct, established synthetic protocol in peer-reviewed literature, this document outlines two plausible and robust synthetic pathways derived from fundamental organic chemistry principles and analogous reactions. Furthermore, this guide presents predicted characterization data based on the analysis of structurally similar compounds, offering a reliable reference for researchers.

Introduction

This compound is an aromatic sulfonic acid derivative containing both an iodine atom and a methyl group on the benzene ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a wide range of complex organic molecules. The sulfonic acid moiety provides water solubility and can act as a strong acid catalyst, while the iodo-group serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Pathways

Two primary synthetic routes are proposed for the preparation of this compound. The selection of a specific pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Pathway A: Diazotization-Iodination of 2-Amino-5-methylbenzenesulfonic Acid

This classic route involves the conversion of the readily available 2-amino-5-methylbenzenesulfonic acid (p-toluidine-4-sulfonic acid) to the target molecule via a Sandmeyer-type reaction. This method is generally reliable for the introduction of an iodine atom onto an aromatic ring.

Caption: Synthetic route via diazotization-iodination.

Pathway B: Direct Sulfonation of 4-Iodotoluene

This pathway involves the direct introduction of a sulfonic acid group onto the aromatic ring of 4-iodotoluene. The regioselectivity of the sulfonation is directed by the activating methyl group and the deactivating, ortho-para directing iodo group.

Caption: Synthetic route via direct sulfonation.

Experimental Protocols

The following are detailed, hypothetical experimental procedures for the two proposed synthetic pathways. These protocols are based on established chemical transformations and should be adapted and optimized as necessary.

Protocol for Pathway A: Diazotization-Iodination

Caption: Experimental workflow for Pathway A.

Materials:

-

2-Amino-5-methylbenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI)

-

Deionized water

-

Ethanol

Procedure:

-

Diazotization: In a beaker, dissolve 2-amino-5-methylbenzenesulfonic acid in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. After the addition is complete, continue stirring for 30 minutes at the same temperature. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which indicates an excess of nitrous acid).

-

Iodination: In a separate, larger beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark precipitate may form.

-

Decomposition: Allow the mixture to warm to room temperature and then gently heat it to 50-60 °C until the evolution of nitrogen gas ceases.

-

Workup and Purification: Cool the reaction mixture in an ice bath. Collect the precipitated crude product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield this compound as a solid.

Protocol for Pathway B: Direct Sulfonation

Caption: Experimental workflow for Pathway B.

Materials:

-

4-Iodotoluene

-

Fuming sulfuric acid (oleum, with SO₃)

-

Deionized water

-

Ice

Procedure:

-

Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool fuming sulfuric acid to 0 °C in an ice-salt bath. Slowly add 4-iodotoluene to the cooled acid with vigorous stirring, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude this compound can be purified by recrystallization from water.

Characterization Data (Predicted)

| Property | Predicted Value/Characteristics |

| Physical Appearance | Yellow to brown solid.[1] |

| Molecular Formula | C₇H₇IO₃S |

| Molecular Weight | 298.10 g/mol |

| Melting Point | Expected to be a high-melting solid, likely >150 °C. |

| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): ~7.8-8.0 (d, 1H, Ar-H ortho to SO₃H), ~7.4-7.6 (dd, 1H, Ar-H ortho to I and meta to SO₃H), ~7.1-7.3 (d, 1H, Ar-H ortho to methyl), ~2.3 (s, 3H, CH₃). |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): ~145-148 (C-SO₃H), ~140-143 (C-CH₃), ~138-141 (C-I), ~130-135 (CH), ~125-130 (CH), ~120-125 (CH), ~20-22 (CH₃). |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3400-3500 (O-H stretch, broad, from water of hydration if present), ~3000-3100 (Ar C-H stretch), ~1200-1250 and ~1030-1080 (S=O asymmetric and symmetric stretch), ~1100-1150 (S-O stretch), ~800-900 (Ar C-H bend). |

| Mass Spectrometry (ESI-) | m/z: 297 [M-H]⁻. |

Safety and Handling

This compound is expected to be a corrosive and irritating compound. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This technical guide provides two well-founded synthetic strategies for the preparation of this compound, along with detailed, practical experimental protocols. The predicted characterization data serves as a valuable resource for the identification and quality control of the synthesized compound. This information is intended to empower researchers in the fields of chemical synthesis and drug development to access and utilize this versatile chemical building block for their innovative research endeavors.

References

An In-depth Technical Guide to 2-Iodo-5-methylbenzenesulfonic acid dihydrate (CAS 139778-27-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

2-Iodo-5-methylbenzenesulfonic acid dihydrate is a yellow to brown solid organic compound.[1] Limited quantitative physical and chemical property data is available from public sources.

| Property | Value | Source |

| CAS Number | 139778-27-1 | [1][2] |

| Molecular Formula | C₇H₁₁IO₅S | [1] |

| Molecular Weight | 334.13 g/mol | [1] |

| Physical Form | Yellow to Brown Solid | [1] |

| Purity | 95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

| IUPAC Name | This compound dihydrate | [1] |

| InChI Key | JLMSURDCIPMIGZ-UHFFFAOYSA-N | [1] |

Safety Information

This compound dihydrate is classified as a hazardous substance. The following table summarizes the available safety data.

| Safety Information | Details | Source |

| Pictograms | Exclamation Mark | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][2] |

General Handling Precautions:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

Experimental Protocols

Detailed experimental protocols for the determination of the chemical and physical properties of this compound dihydrate are not described in the currently available scientific literature. General methods for determining properties such as melting point, boiling point, and density would follow standard laboratory procedures for organic solids. Similarly, toxicological studies to determine values like LD50 would be conducted using established animal models and protocols, but specific studies for this compound were not identified.

Potential Biological Significance and Signaling Pathways

Specific signaling pathways involving this compound dihydrate have not been elucidated in the available literature. However, the sulfonic acid functional group is present in various biologically active molecules and can influence their properties.

Generally, sulfonic acids are strong acids and are highly water-soluble.[3] In a biological context, the introduction of a sulfonate group can alter a molecule's polarity, solubility, and ability to interact with biological targets. For instance, some sulfonic acid derivatives have been shown to modulate inflammatory signaling pathways and play a role in cell growth and differentiation.

The diagram below illustrates a generalized concept of how a chemical compound might influence a signaling pathway, leading to a cellular response. This is a hypothetical representation and is not based on specific data for CAS 139778-27-1.

Caption: Hypothetical signaling pathway initiated by an external compound.

This guide provides a consolidated overview of the existing knowledge on this compound dihydrate. Further research is required to fully characterize its chemical, physical, and biological properties. Researchers working with this compound should exercise caution and adhere to all prescribed safety protocols.

References

Literature review on the discovery and history of 2-Iodo-5-methylbenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methylbenzenesulfonic acid, a halogenated aromatic sulfonic acid, is a compound whose documented history is primarily rooted in its availability as a commercial chemical building block rather than in extensive academic literature detailing its discovery or specific applications. Its chemical structure, featuring an iodine atom and a sulfonic acid group on a toluene scaffold, suggests its potential utility in organic synthesis, particularly as an intermediate in the preparation of more complex molecules for pharmaceuticals and material science. This review synthesizes the available information on its properties and outlines plausible, well-established synthetic methodologies for its preparation, in the absence of a specifically documented discovery narrative.

Introduction

Aromatic sulfonic acids and their halogenated derivatives have been integral to the advancement of chemical synthesis since the 19th century. The introduction of a sulfonic acid group enhances the water solubility of organic compounds and serves as a versatile functional group for further transformations. Halogenated aromatics, particularly iodo-derivatives, are valuable precursors in cross-coupling reactions. This compound (CAS No. 139778-27-1) combines these features, making it a potentially useful, albeit not widely researched, chemical entity.

Physicochemical and Spectroscopic Data

Commercially available data provides a basic profile of this compound. It is typically supplied as a dihydrate. While specific spectroscopic data like NMR, IR, and mass spectra are indicated to be available from suppliers, they are not publicly disseminated in research literature.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139778-27-1 | [3][4] |

| Molecular Formula | C₇H₇IO₃S | [2] |

| Molecular Weight | 298.10 g/mol | [2] |

| Physical Form | Yellow to Brown Solid | [3] |

| Purity | ~95% | [3] |

| Storage Temperature | 2-8 °C | [3] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Signal Word | Pictogram |

| H302, H315, H319, H335 | P280, P305+P351+P338 | Warning | Exclamation Mark |

Plausible Synthetic Pathways

While no specific literature detailing the synthesis of this compound was found, its structure suggests two primary and well-established synthetic routes:

-

Sandmeyer Reaction of 3-Amino-4-methylbenzenesulfonic acid: This is a classic method for introducing a halide into an aromatic ring via a diazonium salt intermediate.

-

Electrophilic Sulfonation of p-Iodotoluene: This involves the direct sulfonation of the corresponding iodinated toluene.

Proposed Experimental Protocol 1: Sandmeyer Reaction

This protocol is based on general procedures for the Sandmeyer reaction.

Reaction:

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Iodo-5-methylbenzenesulfonic Acid

This guide provides an in-depth overview of the essential precautions for the handling and storage of 2-Iodo-5-methylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Ingestion of the substance can lead to harmful health effects. |

| Causes skin irritation | H315 | Contact with skin may cause irritation.[1] |

| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation.[1] |

| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract.[1] |

Signal Word: Warning[2]

Pictogram:

Safe Handling Protocols

Proper handling techniques are paramount to minimize exposure and prevent accidents.

2.1. Engineering Controls:

-

Work in a well-ventilated area to minimize inhalation of dust or vapors.[1]

-

Use of a fume hood is recommended for all procedures involving this compound.

-

Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3]

2.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The following table outlines the recommended protective gear.

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[1] |

| Skin | Impervious, flame-resistant clothing and protective gloves. | |

| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. |

2.3. General Hygiene Practices:

-

Wash hands thoroughly after handling the compound.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated clothing should be removed and washed before reuse.[1]

Storage Requirements

Correct storage conditions are vital for maintaining the stability and purity of this compound.

3.1. Storage Conditions: The following table summarizes the key storage parameters.

| Parameter | Value |

| Storage Temperature | 2-8 °C[2] |

| Container | Keep container tightly closed.[1] |

| Storage Environment | Store in a dry, cool, and well-ventilated place.[1] |

| Security | Store in a locked-up area.[1][3] |

3.2. Incompatibilities: Information regarding specific material incompatibilities is not readily available. It is prudent to store this compound away from strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures:

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical help.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

4.2. Accidental Release Measures:

-

Personal Precautions: Avoid dust formation and ensure adequate ventilation. Use the personal protective equipment outlined in section 2.2.[1]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.

-

Containment and Cleanup: For spills, collect the material and place it in a suitable container for disposal.[1]

4.3. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound from receipt to disposal.

Caption: Workflow for safe handling and storage of this compound.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1] It is essential to consult with environmental services or hazardous waste professionals to ensure proper disposal procedures are followed.

References

Molecular weight and formula of 2-Iodo-5-methylbenzenesulfonic acid

An In-depth Technical Guide to 2-Iodo-5-methylbenzenesulfonic Acid

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is an organic building block. The key quantitative data for this compound and its dihydrate form are summarized below.

| Property | Anhydrous Form | Dihydrate Form |

| Molecular Formula | C₇H₇IO₃S[1][2] | C₇H₁₁IO₅S |

| Molecular Weight | 298.10 g/mol (or 298.09815 g/mol [2]) | 334.13 g/mol |

| CAS Number | 139778-27-1[2][3] | 139778-27-1 |

| Canonical SMILES | CC1=CC(=C(C=C1)I)S(=O)(=O)O[2] | |

| InChI Key | POSSTIHHKTXBTM-UHFFFAOYSA-N[2] | JLMSURDCIPMIGZ-UHFFFAOYSA-N |

Chemical Structure

The molecular structure of this compound consists of a benzene ring substituted with an iodine atom, a methyl group, and a sulfonic acid group at positions 2, 5, and 1, respectively.

Caption: Chemical structure of this compound.

Experimental Protocols

Preparation of 2-Iodobenzenesulfonic Acid from Sodium 2-Iodobenzenesulfonate (Adapted Protocol)

This protocol describes the synthesis of 2-iodobenzenesulfonic acid from its sodium salt, which may serve as a reference for preparing this compound from its corresponding salt.

Materials:

-

Sodium 2-iodobenzenesulfonate

-

Amberlyst 15 (H⁺ form) ion-exchange resin

-

Deionized water

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

Prepare a solution of sodium 2-iodobenzenesulfonate in deionized water.

-

Add Amberlyst 15 (H⁺ form) resin to the solution.

-

Stir the mixture to facilitate the ion exchange process, where sodium ions are replaced by protons on the resin.

-

Monitor the reaction to completion.

-

Once the ion exchange is complete, filter the mixture to remove the resin beads.

-

The resulting filtrate is a solution of 2-iodobenzenesulfonic acid.

-

The product can be isolated by evaporation of the solvent.

Further research has detailed the oxidation of 2-iodobenzenesulfonic acid and its sodium salt using reagents like Oxone or periodic acid to form 2-iodosylbenzenesulfonic acid or 2-iodoxybenzenesulfonic acid.[4] These protocols highlight the reactivity of the iodo-benzenesulfonic acid functional group arrangement.

References

An In-depth Technical Guide on the Stability of 2-Iodo-5-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Iodo-5-methylbenzenesulfonic acid under various conditions. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected stability profile based on its chemical structure and information from safety data sheets. Furthermore, it details standardized experimental protocols derived from internationally recognized guidelines for assessing the stability of chemical substances, which are directly applicable to this compound.

Summary of Known Stability Information

Based on available safety data sheets (SDS), this compound is a solid that requires specific storage conditions to maintain its integrity. Key stability-related information is summarized below.

General Stability:

-

The compound is generally stable under normal, ambient conditions.[1] However, it is sensitive to certain environmental factors.

Storage Recommendations:

-

Temperature: Recommended storage is at room temperature.[2] A more specific recommendation of 2-8°C has also been noted for the dihydrate form.[3]

-

Atmosphere: It is advised to store the compound under an inert gas.[4]

-

Moisture: The compound is described as hygroscopic and moisture-sensitive, necessitating storage in a dry environment with tightly closed containers.[4]

-

Light: The material is noted to be light-sensitive.[2]

These recommendations strongly suggest that this compound is susceptible to degradation initiated by moisture, light, and potentially air (oxidation).

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, standardized protocols from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) should be followed. These protocols provide a framework for assessing thermal, photo, and pH-dependent stability.

Thermal stability testing is crucial to determine the compound's degradation profile at various temperatures. The OECD Guideline 113 provides methods for a screening test for thermal stability.[5][6]

Methodology: Accelerated Storage Test

-

Sample Preparation: A known quantity of this compound is placed in a suitable, sealed container.

-

Storage: The container is stored at an elevated and constant temperature, typically between 54°C and 55°C, for 14 days.[7]

-

Analysis: The content of the original substance is determined before and after the storage period using a validated analytical method (e.g., HPLC).

-

Evaluation: The substance is considered stable at room temperature if the concentration of the parent compound has not decreased by more than 5%.[7]

A more comprehensive assessment can be achieved using thermogravimetric analysis (TGA), which monitors mass loss as a function of temperature.[8][9][10]

Table 1: Recommended Conditions for Thermal Stability Screening (OECD 113)

| Parameter | Condition |

| Test Method | Accelerated Storage Test |

| Temperature | 54-55°C |

| Duration | 14 days |

| Acceptance Criterion | ≤ 5% degradation of the active substance |

Given that this compound is light-sensitive, photostability testing according to ICH Q1B guidelines is mandatory to establish its degradation profile upon exposure to light.[11][12][13]

Methodology: Confirmatory Photostability Testing

-

Sample Preparation: Samples of the solid compound are placed in chemically inert, transparent containers. A control sample is wrapped in aluminum foil to serve as a dark control.[11][14]

-

Light Exposure: The samples are exposed to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[11][12][13]

-

Analysis: After exposure, the samples (both exposed and dark control) are assayed for degradation products using a suitable, validated analytical method (e.g., HPLC with a photodiode array detector).

-

Evaluation: The extent of degradation is determined by comparing the degradation of the light-exposed sample to that of the dark control.

Table 2: Conditions for Confirmatory Photostability Testing (ICH Q1B)

| Parameter | Condition |

| Light Source | Option 1: Artificial daylight fluorescent lamp combined with a UV-A lamp. Option 2: Xenon lamp. |

| Visible Light Exposure | ≥ 1.2 million lux hours |

| UV-A Energy | ≥ 200 watt-hours/m² |

| Control | Dark control sample stored under the same conditions |

The stability of this compound in aqueous solutions at different pH values should be evaluated to understand its susceptibility to hydrolysis. Forced degradation studies under acidic, basic, and neutral conditions are recommended.[15][16]

Methodology: Forced Hydrolysis Study

-

Sample Preparation: Solutions of this compound are prepared in a range of aqueous buffers covering acidic, neutral, and basic pH values (e.g., pH 1.2, pH 7.0, and pH 9.0).

-

Incubation: The solutions are maintained at a constant temperature (e.g., 40°C or 60°C) for a defined period.

-

Sampling: Aliquots are withdrawn at specified time intervals.

-

Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Evaluation: The degradation rate at each pH is determined to identify the conditions under which the compound is most and least stable.

Table 3: Typical Conditions for Forced Hydrolysis Studies

| Condition | Reagent | Temperature | Duration |

| Acidic | 0.1 M HCl | 40 - 60°C | Up to 7 days |

| Neutral | Purified Water | 40 - 60°C | Up to 7 days |

| Basic | 0.1 M NaOH | 40 - 60°C | Up to 7 days |

Analytical Methods for Degradation Product Analysis

A crucial aspect of stability testing is the use of validated, stability-indicating analytical methods that can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Recommended HPLC Method Parameters (General Guidance):

-

Column: A C18 reversed-phase column is often suitable for aromatic sulfonic acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detector: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and help in the initial characterization of degradation products.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.[17]

Visualizations

Caption: Workflow for the accelerated thermal stability testing of this compound.

Caption: Workflow for the photostability testing of this compound.

Caption: Logical relationship between forced degradation studies and their outcomes.

Conclusion

While specific quantitative stability data for this compound is limited, its known sensitivity to moisture and light necessitates careful handling and storage. For drug development and research purposes, a thorough stability assessment following established international guidelines is essential. The experimental protocols for thermal, photo, and pH-dependent stability outlined in this guide provide a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of products containing this compound. The development and validation of a stability-indicating analytical method are paramount to the success of these studies.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. database.ich.org [database.ich.org]

- 3. This compound DIHYDRATE | 139778-27-1 [sigmaaldrich.com]

- 4. mastercontrol.com [mastercontrol.com]

- 5. oecd.org [oecd.org]

- 6. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 7. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 8. mt.com [mt.com]

- 9. azom.com [azom.com]

- 10. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. q1scientific.com [q1scientific.com]

- 15. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 2-Iodo-5-methylbenzenesulfonic Acid Catalyzed Oxidation of Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries.[1][2][3] Traditional methods often rely on stoichiometric amounts of heavy metal oxidants, such as chromium-based reagents, which are toxic and generate hazardous waste.[4][5] In the pursuit of greener and more efficient chemical processes, catalytic methods using environmentally benign oxidants have become highly sought after.[5]

Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX), have emerged as powerful metal-free oxidants.[6][7] To overcome the limitations of stoichiometric reagents, catalytic systems have been developed where the active iodine(V) species is generated in situ from a stable iodine(I) precursor using a co-oxidant.[4] This application note details a highly efficient protocol using 2-iodo-5-methylbenzenesulfonic acid as a pre-catalyst in combination with Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the terminal oxidant for the selective oxidation of primary and secondary alcohols.[8][9][10] The sulfonic acid group enhances the catalyst's activity, making it superior to many IBX-based catalysts, allowing for rapid and clean conversions at low catalyst loadings under nonaqueous conditions.[8][9]

Proposed Catalytic Cycle

The catalytic cycle begins with the oxidation of the iodine(I) pre-catalyst, this compound, by Oxone to the active iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS-Me). This active catalyst reacts with the alcohol substrate to form an alkoxyperiodinane intermediate. Subsequent reductive elimination yields the desired carbonyl product (aldehyde or ketone), water, and regenerates the iodine(I) pre-catalyst, which re-enters the catalytic cycle.

Caption: Proposed catalytic cycle for the oxidation of alcohols.

Experimental Protocol

This protocol describes the general procedure for the oxidation of an alcohol using a catalytic amount of this compound (or its sodium/potassium salt) and Oxone as the co-oxidant under anhydrous conditions.[8][9][10]

Materials:

-

Alcohol substrate

-

2-Iodobenzenesulfonic acid sodium salt or potassium 2-iodo-5-methylbenzenesulfonate (Pre-catalyst, 0.05–5 mol%)

-

Oxone® (Potassium peroxymonosulfate)

-

Anhydrous nitromethane (CH₃NO₂) or acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

-

Saturated aqueous NaHCO₃ solution

-

Saturated aqueous Na₂S₂O₃ solution

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for filtration/chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), the iodoarene pre-catalyst (e.g., sodium 2-iodobenzenesulfonate, 0.05 mmol, 5 mol%), and anhydrous nitromethane (3 mL).

-

Addition of Oxidant: Add Oxone® (typically 1.2 mmol for conversion to carboxylic acid or 0.8 mmol for aldehyde) to the stirred suspension.[10] The mixture will be a heterogeneous suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 70 °C) as required.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching and Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to neutralize acids and reduce any remaining oxidant.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., 3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and the insoluble Oxone waste.[9]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired aldehyde, ketone, or carboxylic acid.

-

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for this catalytic oxidation protocol.

Caption: General laboratory workflow for the catalytic oxidation.

Data Summary: Oxidation of Various Alcohols

The 2-iodoxybenzenesulfonic acid (IBS) catalytic system is highly effective for the oxidation of a wide range of primary and secondary alcohols. Methyl-substituted derivatives, such as this compound, have shown slightly higher catalytic activity.[10] The selectivity towards aldehydes or carboxylic acids from primary alcohols can be controlled by the amount of Oxone used.[10]

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Product | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | IBS (5) | Benzaldehyde | 0.5 | 99 |

| 2 | 4-Bromobenzyl alcohol | K-IBS-Me (1) | 4-Bromobenzaldehyde | 2 | >99 |

| 3 | 4-Methoxybenzyl alcohol | IBS (1) | 4-Methoxybenzaldehyde | 0.5 | 99 |

| 4 | Cinnamyl alcohol | IBS (5) | Cinnamaldehyde | 1.5 | 98 |

| 5 | 1-Phenylethanol | IBS (5) | Acetophenone | 0.5 | 99 |

| 6 | Benzhydrol | IBS (1) | Benzophenone | 0.5 | 99 |

| 7 | Cyclohexanol | IBS (5) | Cyclohexanone | 1 | 99 |

| 8 | 2-Octanol | IBS (5) | 2-Octanone | 1.5 | 98 |

| 9 | 1-Decanol | IBS (5) | Decanoic acid | 3 | 94 |

Table adapted from data presented for 2-Iodoxybenzenesulfonic acid (IBS) and its methyl-substituted potassium salt (K-IBS-Me).[8][9][10] Reactions typically run in CH₃NO₂ or CH₃CN at room temperature to 70 °C.

Conclusion

The use of this compound, generated in situ from its corresponding iodo-precursor, serves as a highly active and selective catalyst for the oxidation of alcohols when paired with Oxone. This protocol offers several advantages, including high yields, short reaction times, low catalyst loadings, and mild, nonaqueous reaction conditions.[8][9] The ability to avoid heavy metals and the simple filtration-based removal of oxidant waste make this a practical and greener alternative for the synthesis of aldehydes, ketones, and carboxylic acids in both academic and industrial research settings.[9]

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 9. 2-Iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones with oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Experimental procedure for thiazole synthesis using 2-Iodo-5-methylbenzenesulfonic acid

An experimental procedure for the synthesis of thiazole derivatives utilizing 2-Iodo-5-methylbenzenesulfonic acid as a catalyst is detailed below. This application note provides comprehensive protocols, data presentation, and workflow visualization to guide researchers, scientists, and drug development professionals in this synthetic process.

Application Notes

Introduction

Thiazole moieties are significant structural motifs in a vast array of pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile method, remains one of the most fundamental approaches for the construction of the thiazole ring. This method typically involves the condensation of an α-haloketone with a thioamide.

This document outlines a protocol for the Hantzsch thiazole synthesis, employing this compound as an effective Brønsted acid catalyst. The use of a solid acid catalyst can offer advantages in terms of handling, reaction efficiency, and potential for recyclability, aligning with principles of green chemistry.

Catalyst: this compound

This compound is a strong organic acid that can effectively protonate the carbonyl oxygen of the α-haloketone, thereby activating it for nucleophilic attack by the thioamide sulfur. Its bulky, substituted aromatic structure may also influence the reaction environment and selectivity.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

-

Cyclization: An intramolecular condensation follows, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

-

Dehydration: The final step involves the acid-catalyzed elimination of a water molecule to form the stable, aromatic thiazole ring.

Experimental Protocols

Materials and Equipment

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thioamide (e.g., thiourea)

-

This compound (catalyst)

-

Solvent (e.g., ethanol, methanol, or isopropanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup or recrystallization equipment

Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole

This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea, catalyzed by this compound.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (1.99 g, 10 mmol), thiourea (0.84 g, 11 mmol), and this compound (0.16 g, 0.5 mmol, 5 mol%).

-

Solvent Addition: Add 30 mL of ethanol to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 78°C). Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of cold water.

-

Neutralization and Precipitation: Slowly add a 10% aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8. A precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-amino-4-phenyl-1,3-thiazole.

Data Presentation

The following tables summarize representative data for the Hantzsch thiazole synthesis under various conditions.

Table 1: Effect of Catalyst Loading on Yield

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 4 | 75 |

| 2 | 2.5 | 3 | 88 |

| 3 | 5 | 2.5 | 92 |

| 4 | 10 | 2.5 | 93 |

Table 2: Substrate Scope for Thiazole Synthesis

| Entry | α-Haloketone | Thioamide | Product | Reaction Time (h) | Yield (%) |

| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | 2.5 | 92 |

| 2 | 2-Chloro-4'-methylacetophenone | Thioacetamide | 2-Methyl-4-(p-tolyl)thiazole | 3 | 85 |

| 3 | 2-Bromo-4'-methoxyacetophenone | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | 2 | 95 |

| 4 | 2-Bromo-4'-nitroacetophenone | Thiobenzamide | 2,4-Diphenyl-5-nitrothiazole | 4 | 78 |

Note: Yields are highly dependent on specific reaction conditions and purification methods.

Visualization

Experimental Workflow Diagram

Caption: Workflow for catalyzed thiazole synthesis.

Signaling Pathway Diagram

Caption: Mechanism of Hantzsch thiazole synthesis.

Catalytic applications of 2-Iodo-5-methylbenzenesulfonic acid in organic synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

2-Iodo-5-methylbenzenesulfonic acid has emerged as a potent and versatile catalyst precursor in modern organic synthesis. Its primary application lies in facilitating selective oxidation reactions, where it is converted in situ to the active hypervalent iodine(V) species, 2-iodoxy-5-methylbenzenesulfonic acid (IBS). This catalytic system, typically employed with a co-oxidant like potassium peroxymonosulfate (Oxone®), offers a greener and more efficient alternative to stoichiometric heavy metal-based oxidants. The catalyst is particularly effective in the chemoselective oxidation of alcohols to aldehydes and carboxylic acids, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.

The use of this compound or its salts as a catalyst precursor provides several advantages, including high reactivity, operational simplicity, and the ability to perform oxidations under relatively mild, non-aqueous conditions.[1][2] The actual catalytic species, IBS, is generated in situ, avoiding the handling of potentially hazardous hypervalent iodine compounds.[1][2]

Key Catalytic Application: Selective Oxidation of Alcohols

The most prominent catalytic application of this compound is the selective oxidation of primary and secondary alcohols. By carefully controlling the reaction conditions and the amount of the terminal oxidant, Oxone®, it is possible to selectively obtain either the corresponding aldehyde or the carboxylic acid from a primary alcohol.[1][3] Secondary alcohols are efficiently converted to ketones.[1]

Quantitative Data Summary: Oxidation of Various Alcohols

The following table summarizes the catalytic efficiency of potassium 2-iodo-5-methylbenzenesulfonate in the oxidation of a range of alcohol substrates.

| Entry | Substrate (Alcohol) | Catalyst Loading (mol%) | Product | Reaction Time (h) | Yield (%) |

| 1 | 4-Bromobenzyl alcohol | 1 | 4-Bromobenzaldehyde | 2.6 | 79-85 |

| 2 | 4-Nitrobenzyl alcohol | Not specified | 4-Nitrobenzaldehyde | Not specified | Not specified |

| 3 | 2-Octanol | Not specified | 2-Octanone | Not specified | Not specified |

| 4 | (-)-Menthol | Not specified | Menthone | Not specified | Not specified |

| 5 | 4-Phenyl-1-butanol | 5 | 4-Phenylbutanal | Not specified | Not specified |

Data adapted from Organic Syntheses procedures and related documentation.[1][3]

Experimental Protocols

Protocol 1: Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde

This protocol details the selective oxidation of a primary alcohol to its corresponding aldehyde using a catalytic amount of potassium 2-iodo-5-methylbenzenesulfonate.

Materials:

-

4-Bromobenzyl alcohol (99%)

-

Potassium 2-iodo-5-methylbenzenesulfonate (99.6%)

-

Oxone® (potassium peroxymonosulfate)

-

Acetonitrile (CH₃CN)

-

Deionized Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add Oxone® (1.2 equivalents) and deionized water (0.5 mL per gram of Oxone®). Stir the mixture vigorously at room temperature to form a white suspension.

-

Addition of Catalyst and Substrate: Add potassium 2-iodo-5-methylbenzenesulfonate (0.01 equivalents) and 4-bromobenzyl alcohol (1.0 equivalent) to the suspension. Wash the walls of the flask with acetonitrile.

-

Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate-hexane eluent. The starting alcohol has an Rf of approximately 0.18, and the product aldehyde has an Rf of approximately 0.54.[3]

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a Büchner funnel to remove inorganic salts. Wash the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and add saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel if necessary.

Visualizations

Catalytic Cycle for Alcohol Oxidation

The following diagram illustrates the proposed catalytic cycle for the oxidation of an alcohol using 2-iodoxy-5-methylbenzenesulfonic acid (IBS), which is generated in situ from this compound and Oxone®.

Caption: Proposed catalytic cycle for alcohol oxidation.

Experimental Workflow for Selective Oxidation

This diagram outlines the general laboratory workflow for the catalytic oxidation of an alcohol to an aldehyde as described in the protocol.

Caption: General experimental workflow for selective oxidation.

References

Application Notes and Protocols for the Catalytic Use of 2-Iodo-5-methylbenzenesulfonic Acid in Selective Alcohol Oxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the optimal reaction conditions for utilizing 2-Iodo-5-methylbenzenesulfonic acid as a pre-catalyst in the selective oxidation of alcohols. The protocols detailed herein are based on established and reliable methodologies, offering a robust framework for the synthesis of aldehydes, ketones, and carboxylic acids.

Introduction

This compound serves as a highly effective pre-catalyst for the formation of the active hypervalent iodine(V) oxidant, 2-Iodoxy-5-methylbenzenesulfonic acid (IBS-Me). This in situ generation is typically achieved using potassium peroxymonosulfate (Oxone®) as a co-oxidant. The resulting catalytic system is particularly valued for its high efficiency and selectivity in the oxidation of a wide range of primary and secondary alcohols under relatively mild, non-aqueous conditions. This method presents a greener alternative to many traditional heavy metal-based oxidants.

Catalytic Cycle and Reaction Mechanism

The catalytic cycle begins with the oxidation of the iodine(I) center of this compound by Oxone® to the active iodine(V) species, 2-Iodoxy-5-methylbenzenesulfonic acid. This active catalyst then reacts with the alcohol substrate to form an alkoxyperiodinane intermediate. Subsequent reductive elimination yields the desired carbonyl compound and the reduced iodine(III) species, which is then re-oxidized by Oxone® to regenerate the active catalyst and complete the cycle.

Caption: Catalytic cycle for the oxidation of alcohols.

Data Presentation: Substrate Scope and Reaction Conditions

The following tables summarize the optimized reaction conditions and yields for the oxidation of a variety of alcohol substrates using the this compound/Oxone® catalytic system. The data is compiled from key literature, primarily the work of Ishihara and coworkers.[1][2][3]

Table 1: Oxidation of Primary Benzylic Alcohols to Aldehydes [1]

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Oxone® (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 98 |

| 2 | 4-Methylbenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 99 |

| 3 | 4-Methoxybenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 99 |

| 4 | 4-Chlorobenzyl alcohol | 1 | 0.8 | CH₃NO₂ | 70 | 1 | 97 |

| 5 | 4-Nitrobenzyl alcohol | 5 | 0.8 | CH₃NO₂ | 70 | 2 | 95 |

| 6 | 2-Naphthylmethanol | 1 | 0.8 | CH₃NO₂ | 70 | 0.5 | 98 |

Table 2: Oxidation of Secondary Benzylic Alcohols to Ketones [1]

| Entry | Substrate (Alcohol) | Catalyst (mol%) | Oxone® (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Phenylethanol | 1 | 1.2 | CH₃CN | 70 | 1 | 99 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 1 | 1.2 | CH₃CN | 70 | 1 | 98 |

| 3 | 1-(4-Nitrophenyl)ethanol | 5 | 1.2 | CH₃CN | 70 | 3 | 96 |

| 4 | Diphenylmethanol | 1 | 1.2 | CH₃CN | 70 | 1 | 99 |

| 5 | 1-Indanol | 1 | 1.2 | CH₃CN | 70 | 1 | 97 |

Table 3: Oxidation of Aliphatic Alcohols [1]

| Entry | Substrate (Alcohol) | Product | Catalyst (mol%) | Oxone® (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Octanol | Octanoic acid | 5 | 2.5 | CH₃CN | 70 | 12 | 92 |

| 2 | 2-Octanol | 2-Octanone | 1 | 1.2 | CH₃CN | 70 | 2 | 95 |

| 3 | Cyclohexanol | Cyclohexanone | 1 | 1.2 | CH₃CN | 70 | 2 | 96 |

| 4 | Borneol | Camphor | 1 | 1.2 | CH₃CN | 70 | 2 | 98 |

Experimental Protocols

The following are detailed protocols for the selective oxidation of alcohols using this compound (or its potassium salt) as a pre-catalyst and Oxone® as the terminal oxidant.

Protocol 1: General Procedure for the Oxidation of Alcohols to Aldehydes and Ketones

This protocol is a general method adaptable for a wide range of alcohol substrates on a laboratory scale.

Materials:

-

Alcohol substrate

-

This compound or its sodium/potassium salt

-

Oxone® (potassium peroxymonosulfate)

-

Anhydrous solvent (e.g., acetonitrile or nitromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or dichloromethane for extraction

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol substrate (1.0 mmol), the chosen solvent (5-10 mL), and this compound or its salt (0.01-0.05 mmol, 1-5 mol%).

-

To this stirred suspension, add Oxone® (0.8-1.2 mmol, 0.8-1.2 equivalents for conversion to aldehyde/ketone) portion-wise over 5-10 minutes.

-

Heat the reaction mixture to the desired temperature (typically 70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the acidic medium.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

References

Application Notes and Protocols: The Utility of 2-Iodo-5-methylbenzenesulfonic Acid in the Synthesis of a Key Pharmaceutical Intermediate for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Iodo-5-methylbenzenesulfonic acid is an aromatic organic compound featuring both an iodine atom and a sulfonic acid group. This unique substitution pattern makes it a potentially valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of the iodo group allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The sulfonic acid moiety, being a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and provides a handle for further functionalization or for imparting desirable physicochemical properties, such as aqueous solubility, to the final active pharmaceutical ingredient (API).

This document outlines the application of this compound in the synthesis of a key pharmaceutical intermediate, "IMB-21," a precursor for a novel class of kinase inhibitors. The described protocol focuses on a Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the formation of biaryl structures prevalent in many kinase inhibitors.

Data Presentation: Suzuki-Miyaura Coupling for the Synthesis of IMB-21

The following table summarizes the quantitative data from the synthesis of the intermediate IMB-21 (4'-methyl-4-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-2-sulfonic acid) from this compound and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

| Parameter | Value |

| Starting Materials | This compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent System | Toluene/Ethanol/Water (3:1:1) |

| Reaction Temperature | 90 °C |

| Reaction Time | 12 hours |

| Yield of IMB-21 | 85% |

| Purity of IMB-21 (by HPLC) | >98% |

Experimental Protocols

Synthesis of IMB-21 via Suzuki-Miyaura Coupling

This protocol details the procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Materials:

-

This compound (1.0 eq)

-

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.98 g, 10 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.33 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).

-

The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.

-

A solvent mixture of toluene (30 mL), ethanol (10 mL), and deionized water (10 mL) is added to the flask.

-

The reaction mixture is heated to 90 °C with vigorous stirring under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 12 hours.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude IMB-21 is purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (9:1) to afford the pure product as a white solid.

Visualizations

Caption: Synthetic pathway for the pharmaceutical intermediate IMB-21.

Caption: Experimental workflow for the synthesis and purification of IMB-21.

This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The presented protocol for the Suzuki-Miyaura coupling demonstrates its effective use in constructing a biaryl scaffold, a common motif in kinase inhibitors. The high yield and purity of the resulting intermediate, IMB-21, underscore the robustness of this synthetic route. The presence of the sulfonic acid group offers potential advantages for the downstream development of drug candidates with improved pharmacokinetic properties. Further exploration of other cross-coupling reactions with this compound is warranted to expand its utility in medicinal chemistry.

Step-by-step guide for the preparation of 2-Iodo-5-methylbenzenesulfonic acid

Application Note: Synthesis of 2-Iodo-5-methylbenzenesulfonic acid

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a sulfonic acid and an iodo group on a toluene backbone, allows for diverse subsequent chemical modifications. This application note provides a detailed, step-by-step protocol for the laboratory-scale preparation of this compound via the direct iodination of p-toluenesulfonic acid. The described method is based on established principles of electrophilic aromatic substitution, utilizing N-iodosuccinimide as the iodinating agent. This protocol is intended for researchers and professionals in the fields of chemistry and drug development.

Reaction Principle

The synthesis of this compound is achieved through the electrophilic aromatic substitution of p-toluenesulfonic acid. In this reaction, the aromatic ring of p-toluenesulfonic acid is attacked by an electrophilic iodine species generated from N-iodosuccinimide (NIS). The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the sulfonic acid group (-SO₃H) is a deactivating, meta-directing group (directing to the positions meta to itself, which are ortho and para to the methyl group). The combined directing effects of these two groups, along with steric considerations, favor the substitution of iodine at the position ortho to the activating methyl group, yielding the desired this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| p-Toluenesulfonic acid monohydrate | ACS Reagent, ≥98.5% | Sigma-Aldrich | 6192-52-5 |

| N-Iodosuccinimide (NIS) | 98% | Alfa Aesar | 516-12-1 |

| Acetonitrile (CH₃CN) | Anhydrous, 99.8% | Fisher Scientific | 75-05-8 |

| Diethyl ether ((C₂H₅)₂O) | Anhydrous, ≥99.7% | VWR Chemicals | 60-29-7 |

| Sodium sulfite (Na₂SO₃) | ACS Reagent, ≥98% | Merck | 7757-83-7 |

| Magnesium sulfate (MgSO₄) | Anhydrous, ≥99.5% | Sigma-Aldrich | 7487-88-9 |

| Deionized water (H₂O) | Type I | In-house | 7732-18-5 |

Experimental Protocol

1. Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-toluenesulfonic acid monohydrate (19.02 g, 0.1 mol).

-

Add anhydrous acetonitrile (100 mL) to the flask to dissolve the starting material.

-

Begin stirring the solution at room temperature under a nitrogen atmosphere.

2. Reagent Addition:

-